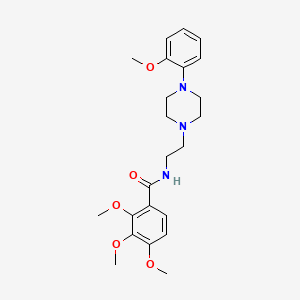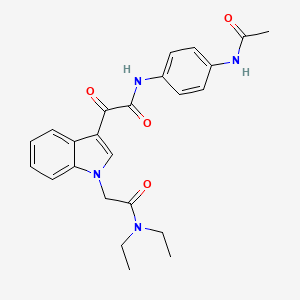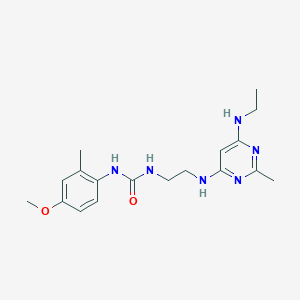
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as QASA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QASA belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and evaluated for their potential anticonvulsant, anticancer, antimicrobial, and antiprotozoal activities. For instance, studies have shown the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, aiming to determine their affinity to GABAergic biotargets and subsequent anticonvulsant activity estimation. Although not all synthesized compounds showed significant anticonvulsant activity, the research underlines the importance of the NHCO cyclic fragment in such activities, suggesting the potential for further optimization and application in anticonvulsant drug development (Wassim El Kayal et al., 2022).
Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer properties. A notable example includes the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates, which showed remarkable cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (F. Hassanzadeh et al., 2019).
Antimicrobial and Antiprotozoal Effects
The antimicrobial and antiprotozoal effects of newer quinoxaline-oxadiazole hybrids, including derivatives similar to N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, have been assessed. These compounds have demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, offering insights into the development of novel antimicrobial agents (N. Patel et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)13-6-8-14(9-7-13)21-17(23)10-24-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKGCSRZTHBUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)
![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)
![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)
![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)


![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)